![molecular formula C21H26N4O4S2 B2802731 4-(N,N-diisobutylsulfamoyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 533872-11-6](/img/structure/B2802731.png)
4-(N,N-diisobutylsulfamoyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(N,N-diisobutylsulfamoyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as DB844 and has shown promising results in the treatment of various diseases, particularly those caused by parasitic infections. In
Scientific Research Applications
Anticancer Applications
1,3,4-Oxadiazole derivatives have demonstrated significant potential in anticancer research. A study highlighted the synthesis of substituted benzamides, which exhibited moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers. Some derivatives outperformed the reference drug, etoposide, in these evaluations (Ravinaik et al., 2021).
Antimicrobial and Antibacterial Applications
Compounds incorporating the 1,3,4-oxadiazole motif have been assessed for their antimicrobial and antibacterial effectiveness. For instance, thiazole-based 1,3,4-oxadiazoles heterocycles were synthesized and showed promising antibacterial and antifungal activities against a range of pathogens (Desai et al., 2016). These findings suggest that derivatives like the one could have applications in fighting microbial infections.
Antitubercular Activity
The antitubercular efficacy of N-substituted oxadiazole derivatives was also explored, with several compounds exhibiting promising activity against Mycobacterium tuberculosis. Notably, some derivatives demonstrated minimal inhibitory concentrations (MICs) comparable to or better than standard treatments, indicating their potential as lead compounds for antitubercular drug development (Nayak et al., 2016).
Nematocidal Activity
In agricultural research, novel 1,2,4-oxadiazole derivatives containing a thiadiazole amide group were synthesized and tested for their nematocidal activity against Bursaphelenchus xylophilus. Some compounds showed superior activity to the commercial agent Tioxazafen, suggesting their potential as lead compounds for nematicide development (Liu et al., 2022).
properties
IUPAC Name |
4-[bis(2-methylpropyl)sulfamoyl]-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O4S2/c1-14(2)12-25(13-15(3)4)31(27,28)17-9-7-16(8-10-17)19(26)22-21-24-23-20(29-21)18-6-5-11-30-18/h5-11,14-15H,12-13H2,1-4H3,(H,22,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTPTZPFRANWGMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(N,N-diisobutylsulfamoyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.